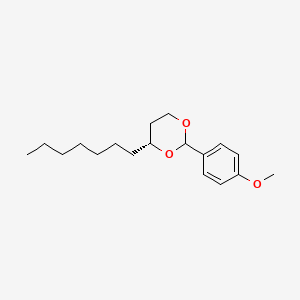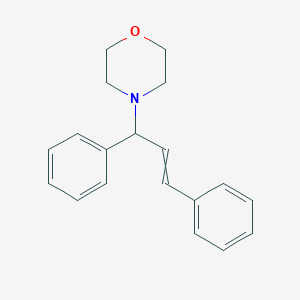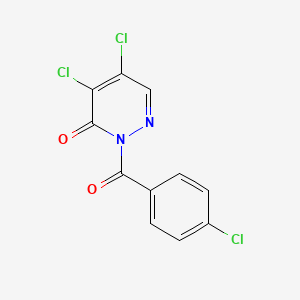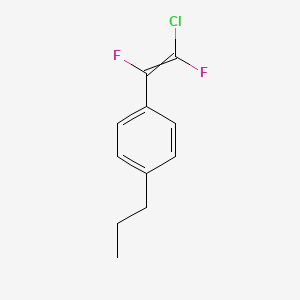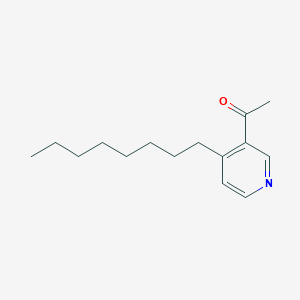![molecular formula C14H12ClNO4S B12575457 5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide CAS No. 634186-57-5](/img/structure/B12575457.png)
5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide is an organic compound with potential applications in various fields, including medicinal chemistry and material science. This compound is characterized by the presence of a chloro group, a hydroxy group, and a methanesulfonyl-substituted phenyl group attached to a benzamide core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide can be achieved through several steps:
Starting Material: The synthesis begins with 5-chloro-2-hydroxybenzoic acid.
Formation of Benzamide: The carboxylic acid group of 5-chloro-2-hydroxybenzoic acid is converted to an amide by reacting with 4-(methanesulfonyl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Purification: The resulting product is purified by recrystallization from ethanol or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated purification systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.
Reduction Reactions: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, ethanol), and bases (potassium carbonate).
Oxidation: Potassium permanganate, acetic acid.
Reduction: Hydrogen gas, palladium catalyst.
Major Products
Substitution: Formation of substituted benzamides.
Oxidation: Formation of benzoyl derivatives.
Reduction: Formation of amine derivatives.
科学的研究の応用
5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial, antitubercular, and anti-inflammatory properties.
Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
作用機序
The mechanism of action of 5-chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: It inhibits enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction Pathways: It modulates signal transduction pathways by interacting with key proteins involved in cellular signaling.
類似化合物との比較
Similar Compounds
5-Chloro-2-hydroxy-N-phenylbenzamide: Lacks the methanesulfonyl group, resulting in different biological activities.
5-Chloro-2-hydroxy-N-[4-(methylsulfonyl)phenyl]benzamide: Similar structure but with a methylsulfonyl group instead of methanesulfonyl.
Uniqueness
5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide is unique due to the presence of the methanesulfonyl group, which imparts specific chemical reactivity and biological activity not observed in its analogs.
特性
CAS番号 |
634186-57-5 |
|---|---|
分子式 |
C14H12ClNO4S |
分子量 |
325.8 g/mol |
IUPAC名 |
5-chloro-2-hydroxy-N-(4-methylsulfonylphenyl)benzamide |
InChI |
InChI=1S/C14H12ClNO4S/c1-21(19,20)11-5-3-10(4-6-11)16-14(18)12-8-9(15)2-7-13(12)17/h2-8,17H,1H3,(H,16,18) |
InChIキー |
VZFYSRYXBXEMNQ-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


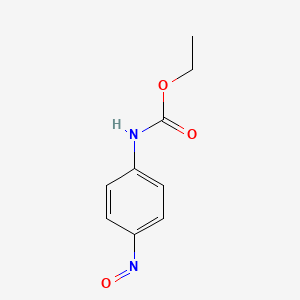
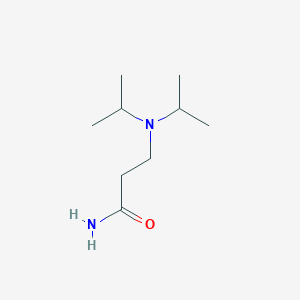
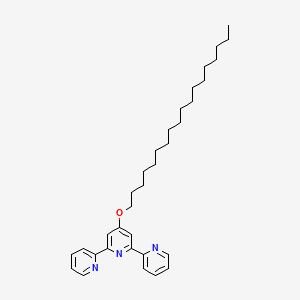
![[(1S)-1-[(4R)-2-oxo-1,3-oxazolidin-4-yl]-2-phenylmethoxyethyl] benzoate](/img/structure/B12575398.png)
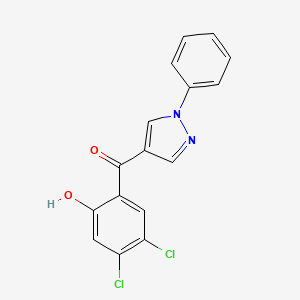
![(1S,4S)-2-(6-chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B12575412.png)
![1,1-Bis(4-hydroxyphenyl)-1-[4-(4-fluorophenylsulfonyl)phenyl]ethane](/img/structure/B12575430.png)
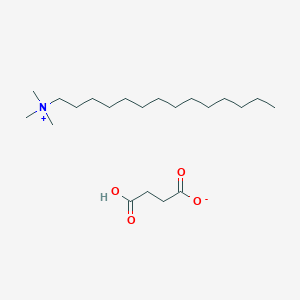
![(2R)-3,3-Dimethyl-2,3-dihydro-1H-naphtho[2,1-b]pyran-1,2-diol](/img/structure/B12575443.png)
